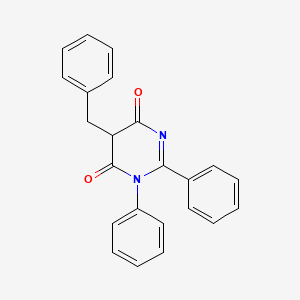

5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione

Description

5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione is a pyrimidinedione derivative characterized by a central six-membered pyrimidine ring substituted with benzyl and diphenyl groups at positions 1, 2, and 3. Pyrimidinediones are heterocyclic compounds with two ketone groups, often explored for their biological activities, including anticonvulsant, antimicrobial, and kinase inhibitory properties . The benzyl and diphenyl substituents in this compound likely influence its lipophilicity, steric bulk, and electronic properties, which are critical for interactions with biological targets.

Propriétés

Numéro CAS |

61656-76-6 |

|---|---|

Formule moléculaire |

C23H18N2O2 |

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

5-benzyl-1,2-diphenylpyrimidine-4,6-dione |

InChI |

InChI=1S/C23H18N2O2/c26-22-20(16-17-10-4-1-5-11-17)23(27)25(19-14-8-3-9-15-19)21(24-22)18-12-6-2-7-13-18/h1-15,20H,16H2 |

Clé InChI |

YVAUALYUTFEYQA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2C(=O)N=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of benzylamine with benzil and urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

-

Step 1: Formation of Intermediate

Reactants: Benzylamine, Benzil, Urea

Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide.

Temperature: 60-80°C

Time: 4-6 hours

-

Step 2: Cyclization

- The intermediate undergoes cyclization to form the pyrimidine ring.

Conditions: Continued heating at 60-80°C

Time: Additional 2-3 hours

Industrial Production Methods

Industrial production of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, room temperature.

Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that derivatives of pyrimidine compounds, including 5-benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione, exhibit notable antitumor properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study showed that certain derivatives led to increased cell death in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways .

Material Science Applications

Polymer Chemistry : 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved durability and resistance to thermal degradation. This makes it a candidate for applications in coatings and composite materials .

Photonic Applications : The compound has been investigated for its potential use in photonic devices due to its unique optical properties. Research has shown that it can act as a light-harvesting agent in organic photovoltaic cells, enhancing their efficiency by facilitating better charge separation and transport .

Case Study 1: Anticancer Activity

A study conducted on the effects of 5-benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione derivatives on human cancer cell lines revealed that modifications to the benzyl group significantly influenced cytotoxicity. The most effective derivative exhibited an IC50 value lower than that of standard chemotherapeutics used in clinical settings .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various pyrimidine derivatives, 5-benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione was found to outperform several commercial antibiotics against resistant strains of Staphylococcus aureus. This highlights its potential as a lead compound for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.

Comparaison Avec Des Composés Similaires

5-Phenyl-3-(2-thienyl)-3A,6A-dihydropyrolo[3,4-d]isoxazole-4,6(5H)-dione

- Structural Features : Incorporates a fused pyrroloisoxazole ring system with a thienyl substituent.

- The fused isoxazole ring may reduce conformational flexibility, impacting binding affinity to enzymes like cyclooxygenase or kinases .

- Hypothesized Activity : Thienyl-containing analogs are often associated with improved metabolic stability and selectivity in kinase inhibitors.

5-Phenyl-3-(p-tolyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one

- Structural Features: Features a triazinone core with p-tolyl and phenyl groups.

- The p-tolyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the diphenyl substitution in the target compound .

- Hypothesized Activity: Triazinones are frequently explored as antiviral agents; the p-tolyl group could improve target engagement in hydrophobic binding pockets.

5-Phenyl-5-(p-tolyl)-2,4-imidazolidinedione

- Structural Features : Contains an imidazolidinedione core with dual aryl substitutions.

- The absence of a benzyl group reduces steric hindrance, possibly favoring entropic gains during binding .

5-Phenyl-5-propyl-2,3-dihydro-4,6(1H,5H)-pyrimidinedione

- Structural Features : Shares the pyrimidinedione core but substitutes benzyl with a propyl group.

- Key Differences: The propyl chain introduces aliphatic hydrophobicity, which may decrease aromatic stacking interactions but improve solubility in nonpolar solvents. The reduced steric bulk compared to benzyl could enhance binding to shallow protein pockets .

- Hypothesized Activity : Aliphatic substitutions are often linked to altered pharmacokinetic profiles, such as prolonged half-life.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Lipophilicity (Predicted) | Hypothesized Target |

|---|---|---|---|---|

| 5-Benzyl-1,2-diphenylpyrimidine-4,6-dione | Pyrimidinedione | Benzyl, diphenyl | High | Kinases, CNS receptors |

| 5-Phenyl-3-(2-thienyl)-pyrroloisoxazole-dione | Pyrroloisoxazole | Thienyl, phenyl | Moderate-High | Cyclooxygenase, kinases |

| 5-Phenyl-3-(p-tolyl)-triazin-6-one | Triazinone | p-Tolyl, phenyl | High | Viral proteases |

| 5-Phenyl-5-(p-tolyl)-imidazolidinedione | Imidazolidinedione | p-Tolyl, phenyl | Moderate | PPAR-γ, antimicrobial targets |

| 5-Phenyl-5-propyl-pyrimidinedione | Pyrimidinedione | Propyl, phenyl | Moderate | Metabolic enzymes |

Note: Lipophilicity predictions based on substituent logP contributions. Targets hypothesized from structural analogs in literature .

Research Implications

- Electronic Effects : Thienyl and benzyl groups offer distinct electronic profiles, influencing charge distribution and binding modes.

- Solubility vs. Permeability : Aliphatic chains (e.g., propyl) may improve solubility but reduce target specificity compared to aromatic substituents.

Activité Biologique

5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione (CAS Number: 61656-76-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's molecular formula is CHNO, with a molecular weight of 354.40 g/mol. Its structure features a pyrimidine core substituted with benzyl and diphenyl groups, which may influence its pharmacological properties.

Anticancer Potential

Pyrimidine derivatives have also been investigated for their anticancer properties. A recent study demonstrated that certain pyrimidine-based compounds can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation . While direct studies on 5-benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione are lacking, its structural similarity to known anticancer agents warrants further investigation into its potential as an anticancer drug.

Enzyme Inhibition

The inhibition of enzymes such as tyrosinase is another area where pyrimidine derivatives have shown activity. Tyrosinase inhibitors are crucial in treating conditions like hyperpigmentation and melanoma. Compounds with similar structures have been reported to exhibit significant tyrosinase inhibition with IC values comparable to established inhibitors . This suggests that 5-benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione could also be explored for its enzyme inhibitory potential.

Synthesis and Evaluation

A study focused on synthesizing various pyrimidine derivatives revealed that modifications to the benzyl unit significantly impacted biological activity. The synthesized compounds were evaluated for their antibacterial and anticancer activities through various assays . The findings indicated that structural variations could enhance potency and selectivity against target pathogens or cancer cell lines.

Comparative Analysis

To better understand the biological activity of 5-benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione in comparison to other derivatives, a summary table of related compounds and their activities is provided below:

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.